3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursor, which is then reacted with a sulfanyl group and subsequently combined with a triazinoindole moiety under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated version of the original compound .
Scientific Research Applications
3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar core structure but lacking the triazinoindole moiety.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole structure but have different functional groups and properties.
Uniqueness
What sets 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole apart is its combination of the benzodioxin and triazinoindole structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H14N4O2S/c1-2-6-13-12(5-1)16-17(19-13)20-18(22-21-16)25-10-11-9-23-14-7-3-4-8-15(14)24-11/h1-8,11H,9-10H2,(H,19,20,22) |
InChI Key |
UVCVHOGBJLEXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
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